molecular formula C16H13N3OS B1522180 N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1193387-91-5

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Cat. No. B1522180
CAS RN: 1193387-91-5
M. Wt: 295.4 g/mol
InChI Key: YDVGVOCKHNAJPE-UHFFFAOYSA-N
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Description

“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.36 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a solid compound that should be stored at room temperature .

Scientific Research Applications

C16H13N3OS C_{16}H_{13}N_{3}OS C16​H13​N3​OS

and a molecular weight of 295.36 . It is a derivative of imidazole, which is a versatile heterocycle with a wide range of applications in scientific research. Below is a comprehensive analysis focusing on unique applications:

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It can be used to modify proteins or peptides to study their interaction with other molecules, understand disease mechanisms, and identify potential therapeutic targets .

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have shown significant antimicrobial properties. They can be designed to target specific bacterial or fungal strains, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Research

The structural motif of imidazole is present in many compounds with anticancer activity. N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide could be explored for its potential to inhibit cancer cell growth or enhance the efficacy of existing chemotherapy drugs .

Neuropharmacology

Compounds containing benzamide and imidazole rings have been studied for their effects on the serotonergic and noradrenergic systems. This suggests potential applications in the treatment of neurological disorders such as depression, anxiety, and other mood disorders .

Antioxidant Properties

Imidazole derivatives are known for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases and aging processes .

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes, such as acetylcholinesterase, which is a target for Alzheimer’s disease treatment. By modulating enzyme activity, it could contribute to the development of drugs for neurodegenerative diseases .

Cardiovascular Applications

Due to its potential antihypertensive and anti-inflammatory effects, this compound could be investigated for cardiovascular applications. It might help in managing blood pressure and reducing the risk of heart diseases .

Metabolic Disorders

Imidazole derivatives have been associated with antidiabetic effects. N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide could be researched for its ability to regulate blood sugar levels and treat metabolic disorders like diabetes .

properties

IUPAC Name

N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGVOCKHNAJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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